What is the chemical structure of Pseudooxynicotine?
What is the chemical structure of Pseudooxynicotine?
An In-depth Technical Guide to the Chemical Structure of Pseudooxynicotine
Introduction
Pseudooxynicotine, a key metabolite of nicotine (B1678760), is a compound of significant interest to researchers in biochemistry, environmental science, and pharmacology.[1] Formally known as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, it serves as a critical intermediate in the microbial degradation pathways of nicotine.[1][2] Its chemical structure and properties are fundamental to understanding its biological roles, including its formation from nicotine and its subsequent enzymatic transformations. This guide provides a comprehensive overview of the chemical structure of pseudooxynicotine, supported by quantitative data, experimental protocols, and a visualization of its metabolic context.
Chemical Structure and Identification
Pseudooxynicotine is an aminoacylpyridine characterized by a pyridine (B92270) ring substituted at the 3-position with a 4-(methylamino)butanoyl group.[3] This structure consists of a pyridine ring attached to a γ-aminoketone side chain, which confers both basicity and water solubility to the molecule.[1] In aqueous solutions, pseudooxynicotine can exist in a pH-dependent equilibrium between a ring form (an iminium ion) and an open-chain form.[2]
The definitive identification of pseudooxynicotine is achieved through a combination of its unique chemical identifiers and spectroscopic data.
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IUPAC Name: 4-(methylamino)-1-pyridin-3-ylbutan-1-one[3]
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CAS Number: 2055-23-4[1]
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Molecular Formula: C₁₀H₁₄N₂O[1]
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Canonical SMILES: CNCCCC(=O)C1=CN=CC=C1[1]
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InChI Key: SGDIDUFQYHRMPR-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
The structural elucidation and quantification of pseudooxynicotine rely on various analytical techniques. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Monoisotopic Mass | 178.110613074 Da | [3] |
| Water Solubility | 7.2 g/L at 25°C | [1][4] |
| Topological Polar Surface Area | 42 Ų | [3] |
| ¹H NMR Chemical Shifts (in neutral D₂O) | ||
| N-CH₃ (chain form) | δ ~2.82 ppm | [2] |
| N-CH₃ (iminium form) | δ ~3.71 ppm | [2] |
| Methylene Protons | δ 2.45–3.10 ppm | [1] |
| ¹³C NMR Chemical Shifts | ||
| C-2' (carbonyl, chain form) | ~201.7 ppm | [2] |
| C-2' (iminium form) | ~184.7 ppm | [2] |
| Mass Spectrometry (ESI-Q-TOF-MS) | ||
| [M+H]⁺ | m/z ~179.11789 | [2] |
Experimental Protocols
Chemical Synthesis of Pseudooxynicotine
A common method for the chemical synthesis of pseudooxynicotine involves the reaction of ethyl nicotinate (B505614) with L-methyl-2-pyrrolidone, followed by acid hydrolysis.[1][5]
Protocol:
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Reaction of Ethyl Nicotinate and L-methyl-2-pyrrolidone:
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Acid Hydrolysis:
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Purification:
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The final product can be purified using standard techniques such as chromatography to achieve the desired purity.
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Quantification of Pseudooxynicotine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of pseudooxynicotine in complex biological samples.[2]
Protocol:
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Sample Preparation:
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For biological matrices such as microbial lysates, use solid-phase extraction (SPE) to remove interfering substances.[2]
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Chromatographic Separation:
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Employ a C18 reverse-phase column for separation.
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Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]
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Mass Spectrometry Detection:
Biological Role and Metabolic Pathway
Pseudooxynicotine is a central intermediate in the pyrrolidine (B122466) pathway of nicotine degradation by bacteria, such as Pseudomonas putida.[2] In this pathway, nicotine is first oxidized to N-methylmyosmine, which is an unstable iminium intermediate.[2] N-methylmyosmine then undergoes spontaneous, non-enzymatic hydrolysis to form pseudooxynicotine.[2] Subsequently, the enzyme pseudooxynicotine amine oxidase (Pnao), which functions as a dehydrogenase, catalyzes the conversion of pseudooxynicotine to 3-succinoylsemialdehyde-pyridine (SAP).[2][6]
The following diagram illustrates the initial steps of the nicotine degradation pathway involving pseudooxynicotine.
Conclusion
Pseudooxynicotine is a molecule of considerable scientific importance due to its role as a key intermediate in nicotine metabolism. Its chemical structure, characterized by a pyridine ring and a flexible side chain, dictates its chemical and biological properties. The analytical methods outlined provide a robust framework for its synthesis and quantification, facilitating further research into its metabolic fate and potential toxicological implications, such as its ability to be a precursor to carcinogenic tobacco-specific nitrosamines.[2] A thorough understanding of pseudooxynicotine's chemistry is essential for professionals in drug development, environmental science, and toxicology.
References
- 1. Buy Pseudooxynicotine (EVT-1547371) | 2055-23-4 [evitachem.com]
- 2. Pseudooxynicotine | 2055-23-4 | Benchchem [benchchem.com]
- 3. Pseudooxynicotine | C10H14N2O | CID 434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Pseudooxynicotine (FDB022506) - FooDB [foodb.ca]
- 5. WO2014174505A2 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino) -1- (pyridin-3- yl) butan-1-one - Google Patents [patents.google.com]
- 6. The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
